6-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid
Overview
Description
6-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a carboxylic acid group and a 4-methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid typically involves the formation of the pyrimidine ring followed by the introduction of the 4-methylpiperazine group. One common method involves the reaction of a pyrimidine precursor with 4-methylpiperazine under nucleophilic substitution conditions. For example, the Ullmann nucleophilic substitution conditions can be applied to form the C-N bond at the C6 position .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of condensing agents such as N,N’-carbonyldiimidazole (CDI) in solvents like dimethylformamide (DMF) can facilitate the coupling reactions necessary for the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like DMF or pyridine .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, pyrimidine-based compounds often function by inhibiting enzymes such as cyclooxygenase (COX) or tyrosine kinases, leading to reduced production of inflammatory mediators or inhibition of cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known pyrimidine-based drug used in the treatment of chronic myelogenous leukemia.
Dasatinib: Another pyrimidine-based drug with applications in cancer therapy.
Nilotinib: Similar to imatinib and dasatinib, used for its anticancer properties.
Uniqueness
6-(4-Methylpiperazin-1-yl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a 4-methylpiperazine moiety makes it a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-13-2-4-14(5-3-13)9-6-8(10(15)16)11-7-12-9/h6-7H,2-5H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXMZXSFXPNNTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.